An In-depth Technical Guide to 3-Bromothiophene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromothiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene is a vital organosulfur compound and a key heterocyclic intermediate in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] As a derivative of thiophene (B33073), its unique electronic properties and reactivity make it an essential building block for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromothiophene, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the development of pharmaceuticals and advanced materials.[3][4]
Physical and Chemical Properties
3-Bromothiophene is a colorless to light yellow liquid characterized by a strong, unpleasant odor.[5] It is stable under normal laboratory conditions but is sensitive to light. The compound is immiscible with water but shows solubility in various organic solvents, including chloroform (B151607), methanol, benzene (B151609), ether, and tetrahydrofuran.
Table 1: Physical Properties of 3-Bromothiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃BrS | |
| Molecular Weight | 163.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Stench | |
| CAS Number | 872-31-1 | |
| Density | 1.74 g/mL at 25 °C | |
| Melting Point | -10 °C | |
| Boiling Point | 150-158 °C | |
| Refractive Index (n²⁰/D) | 1.591 | |
| Flash Point | 56 °C (133 °F) | |
| Vapor Pressure | 16.65 mmHg | |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol |
Spectroscopic Data
The structural identification of 3-bromothiophene is confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data for 3-Bromothiophene
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the thiophene ring protons. | |
| ¹³C NMR | Spectra available for analysis of the carbon framework. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H and C-S stretching and bending vibrations of the thiophene ring. A notable peak for 2-bromothiophene (B119243) impurity can be observed at 10.26 μm. | |
| Mass Spectrometry (EI) | Molecular ion peaks (M+, M+2) at m/z 162 and 164, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). The base peak is observed at m/z 164. |
Chemical Reactivity and Synthesis
3-Bromothiophene serves as a versatile precursor for a multitude of 3-substituted thiophene derivatives. Its chemical behavior is dominated by the reactivity of the carbon-bromine bond and the adjacent positions on the thiophene ring.
Synthesis of 3-Bromothiophene
Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene. The most common and efficient laboratory synthesis involves the selective debromination of 2,3,5-tribromothiophene (B1329576).
Key Reactions
3-Bromothiophene readily participates in several fundamental carbon-carbon bond-forming reactions, making it a valuable tool for synthetic chemists.
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Grignard Reaction: It can be converted into the corresponding Grignard reagent, 3-thienylmagnesium bromide, by reacting with magnesium turnings. This organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups at the 3-position.
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Suzuki Coupling: As an electron-rich aromatic bromide, 3-bromothiophene is an excellent substrate for palladium-catalyzed Suzuki coupling reactions with aryl or vinyl boronic acids, providing a direct route to biaryl and vinyl-substituted thiophenes.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene
This procedure is a modification of the method described by S. Gronowitz.
Materials:
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2,3,5-Tribromothiophene (4.00 moles, 1283 g)
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Zinc dust (12.0 moles, 783 g)
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Acetic acid (700 mL)
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Water (1850 mL)
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10% Sodium carbonate solution
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Calcium chloride (for drying)
Procedure:
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Equip a 5-L three-necked round-bottomed flask with a high-efficiency mechanical stirrer, a reflux condenser, and a dropping funnel.
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Charge the flask with water (1850 mL), zinc dust (783 g), and acetic acid (700 mL).
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Begin vigorous stirring and heat the mixture to reflux.
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Once refluxing, remove the heating source. Add 2,3,5-tribromothiophene dropwise from the dropping funnel at a rate sufficient to maintain a gentle reflux. The addition should take approximately 70 minutes.
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After the addition is complete, reapply heat and continue to reflux the mixture for an additional 3 hours.
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Rearrange the condenser for downward distillation and distill the mixture until no more organic material co-distills with the water.
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Separate the lower, heavier organic layer from the distillate.
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Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and then with 100 mL of water.
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Dry the organic layer over anhydrous calcium chloride.
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Fractionally distill the dried liquid. A forerun consisting of thiophene and some product will first distill. Collect the main fraction of 3-bromothiophene at 159–160 °C. The expected yield is 89–90%.
Protocol 2: General Procedure for Suzuki Coupling of 3-Bromothiophene
Materials:
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3-Bromothiophene (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq)
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Solvent system (e.g., Toluene/Water 4:1 or Dioxane)
Procedure:
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To a reaction flask equipped with a magnetic stir bar and condenser, add 3-bromothiophene, the arylboronic acid, the palladium catalyst, and the base.
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Add the solvent system to the flask.
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Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to degas the mixture.
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Heat the reaction mixture to 85-90 °C with vigorous stirring.
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Monitor the reaction progress using TLC or GC-MS. Reactions are typically complete within 4-24 hours.
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Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate (B1210297) and water.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the 3-arylthiophene.
Applications in Drug Development and Materials Science
3-Bromothiophene is a crucial starting material for the synthesis of various biologically active compounds and functional organic materials.
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Pharmaceuticals: It is a known precursor in the synthesis of the antibiotic timentin and the vasodilator cetiedil. The thiophene moiety is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring.
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Organic Electronics: The 3-substituted thiophene unit is fundamental to the creation of conducting polymers, such as poly(3-alkylthiophenes) (P3ATs). These materials are extensively researched for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The ability to precisely control the substituent at the 3-position allows for the fine-tuning of the polymer's electronic and physical properties.
Safety and Handling
3-Bromothiophene is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazards: It is a flammable liquid and vapor. It is toxic if swallowed and fatal if it comes into contact with skin or is inhaled. It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction and respiratory irritation. It is also toxic to aquatic life with long-lasting effects.
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.
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Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container. It is light-sensitive.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.
